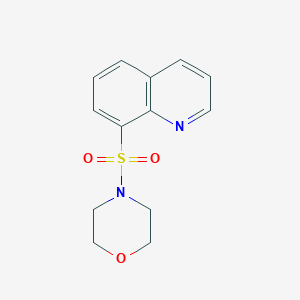

8-(4-Morpholinylsulfonyl)quinoline

描述

8-(4-Morpholinylsulfonyl)quinoline is a quinoline derivative featuring a morpholine ring attached via a sulfonyl group at the 8-position of the quinoline scaffold. Quinoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Morpholine-substituted quinolines, in particular, are notable for their role as antagonists of receptors such as melanin-concentrating hormone 1 receptor (MCH1R) and human vanilloid receptor type 1 (TRPV1), as well as their antifungal and antibacterial activities . The sulfonyl group enhances metabolic stability and influences electronic properties, making it a critical functional group in drug design.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Morpholinylsulfonyl)quinoline typically involves the reaction of quinoline derivatives with morpholine and sulfonyl chloride. One common method is as follows:

Starting Material: Quinoline derivative.

Reagents: Morpholine, sulfonyl chloride.

Solvent: Anhydrous dichloromethane.

Catalyst: Triethylamine.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride by morpholine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

化学反应分析

Types of Reactions

8-(4-Morpholinylsulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted quinoline derivatives with new functional groups

科学研究应用

Medicinal Chemistry

8-(4-Morpholinylsulfonyl)quinoline has been explored for its potential therapeutic properties, particularly in:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell growth by targeting specific metabolic pathways, including the modulation of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism .

Chemical Biology

The compound serves as a biochemical probe in biological studies, helping to elucidate mechanisms of action for various biological processes. It has been investigated for:

- Cholinesterase Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Enzyme Modulation : The ability to modulate enzyme activity makes it useful in studying metabolic pathways involved in diseases .

Industrial Applications

In industrial settings, this compound is utilized for:

- Synthesis of Complex Molecules : It acts as a building block for creating more complex chemical entities used in pharmaceuticals and agrochemicals.

- Development of New Materials : Its unique properties allow for innovations in materials science, particularly in creating functionalized polymers and coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of various quinoline derivatives, including this compound. The findings indicated significant cytotoxicity against several cancer cell lines (e.g., MDA-MB-231 breast cancer cells), with mechanisms involving the inhibition of PKM2 activity .

Case Study 2: Cholinesterase Inhibition

Research focused on the inhibition of AChE by derivatives of this compound. The results demonstrated that certain structural modifications enhanced AChE inhibition significantly, suggesting potential therapeutic applications in treating Alzheimer's disease .

作用机制

The mechanism of action of 8-(4-Morpholinylsulfonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Morpholinyl-8-hydroxyquinoline

- Structure : Morpholine at the 4-position and hydroxyl at the 8-position.

- Synthesis: Prepared via solvent-free reaction of 4-chloro-8-tosyloxyquinoline with morpholine at 140–150°C, followed by separation based on ethanol solubility .

N-[4-(4-Morpholinyl)phenyl]-8-quinolinesulfonamide

- Structure : Sulfonamide group at the 8-position linked to a morpholinylphenyl moiety.

- Synthesis: Likely involves sulfonylation of quinoline-8-sulfonyl chloride with 4-morpholinylaniline .

- Key Difference : The sulfonamide group (-SO₂NH-) versus sulfonyl-morpholine (-SO₂-morpholine) alters electronic and steric profiles, affecting receptor binding.

8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline

- Structure : Sulfonyl group at the 8-position linked to phenylpiperazine.

- Comparison : Piperazine, a six-membered ring with two nitrogen atoms, offers distinct hydrogen-bonding and charge properties compared to morpholine’s oxygen-containing ring .

Functional Analogs

Chloroquine and Hydroxychloroquine

- Structure : Piperazine or oxazine substituents at the 4-position.

- Activity : Antimalarial agents; substituent position (4 vs. 8) significantly impacts target specificity. The 8-sulfonyl-morpholine group in the target compound may reduce off-target effects observed in 4-position analogs .

7-Isopropoxy-8-(naphtha-1-yl)quinoline (325)

- Structure : Bulky naphthyl group at the 8-position.

- Activity: Exhibits antiviral activity against HIV-1 (IC₅₀: 4–9 µM). The sulfonyl-morpholine group in 8-(4-Morpholinylsulfonyl)quinoline may enhance solubility compared to hydrophobic naphthyl substituents .

8-(Trifluoromethyl)quinoline

- Structure : Electron-withdrawing trifluoromethyl (-CF₃) group at the 8-position.

- Comparison : The -CF₃ group increases lipophilicity and metabolic stability, whereas the sulfonyl-morpholine group improves water solubility and hydrogen-bonding capacity .

Comparison with Other Sulfonyl Derivatives

生物活性

8-(4-Morpholinylsulfonyl)quinoline is a derivative of quinoline, a compound class recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a morpholinylsulfonyl group. This structure is significant for its potential interaction with biological targets, enhancing its therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating selective cytotoxicity and various mechanisms of action.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, primarily at the G2/M phase, leading to apoptosis.

- DNA Interaction : It shows significant interaction with DNA, causing chromatin condensation and nuclear fragmentation.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of various enzymes involved in cancer progression, including histone deacetylases (HDACs) and topoisomerases.

Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of this compound on breast cancer cells (MCF-7), bone marrow cancer cells (K-562), and cervical cancer cells (HeLa). The results indicated selective toxicity towards cancerous cells while sparing normal cells.

| Cell Line | GI50 (μM) | Comments |

|---|---|---|

| MCF-7 | 7.25 ± 0.86 | Effective against breast cancer |

| K-562 | 10.9 ± 1.04 | Moderate efficacy in leukemia |

| HeLa | >100 | Less effective compared to others |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms underlying the anticancer effects of quinoline derivatives. It was found that compounds like this compound exerted their effects through:

- Inhibition of HDAC enzymes, leading to altered gene expression associated with apoptosis.

- Induction of oxidative stress in cancer cells, contributing to cell death .

Comparative Analysis with Other Quinoline Derivatives

A comparative analysis was conducted to evaluate the efficacy of this compound against other quinoline derivatives in terms of anticancer activity:

| Compound | GI50 (μM) MCF-7 | GI50 (μM) K-562 | Mechanism |

|---|---|---|---|

| This compound | 7.25 ± 0.86 | 10.9 ± 1.04 | HDAC inhibition, DNA interaction |

| Quinoline Derivative A | 5.00 ± 0.50 | 15.0 ± 2.00 | Topoisomerase inhibition |

| Quinoline Derivative B | >100 | <10 | Microtubule disruption |

This table illustrates that while some derivatives may exhibit lower GI50 values, the unique mechanism of action for this compound underscores its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-(4-Morpholinylsulfonyl)quinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves introducing morpholine and sulfonyl groups to the quinoline core via condensation or nucleophilic substitution reactions. For example, sulfonylation of 8-hydroxyquinoline derivatives using morpholine sulfonyl chloride under alkaline conditions can yield the target compound. Optimization strategies include:

- Temperature control (e.g., 60–80°C) to minimize side reactions.

- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.

- Catalytic bases like triethylamine to deprotonate intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate pure products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for confirming sulfonyl and morpholinyl group orientations .

- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks. DEPT-135 can distinguish CH, CH, and CH groups.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- FT-IR : Detect functional groups (e.g., S=O stretching at ~1150–1300 cm) .

Q. What in vitro assays are typically employed to evaluate the antimicrobial efficacy of this compound derivatives?

- Methodological Answer :

- Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition assays using crystal violet staining or confocal microscopy.

- Mechanistic studies : DNA gyrase/topoisomerase IV inhibition assays or membrane permeability tests via SYTOX Green uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Perform comparative structural analysis using similarity indices (e.g., Tanimoto coefficients) to assess substituent effects .

- Validate bioactivity through orthogonal assays (e.g., enzyme inhibition + cell viability).

- Use computational docking (AutoDock Vina, Schrödinger) to model interactions with targets (e.g., DNA or kinases).

- Replicate studies under standardized conditions (e.g., pH, solvent, cell lines) to isolate variables .

Q. What computational strategies are recommended for predicting the electronic properties and potential binding interactions of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., using GROMACS).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- Pharmacophore Mapping : Identify critical binding features (e.g., sulfonyl oxygen as hydrogen bond acceptor) .

Q. How does the introduction of sulfonyl and morpholinyl groups affect the physicochemical properties and reactivity of the quinoline core in this compound?

- Methodological Answer :

- Sulfonyl group : Enhances electrophilicity at the quinoline C-8 position, facilitating nucleophilic substitutions. Increases solubility in polar solvents due to polarity.

- Morpholinyl group : Introduces basicity (pK ~7–9) and hydrogen-bonding capacity. Stabilizes intermediates via resonance.

- Combined effects: Improve bioavailability by balancing lipophilicity (LogP) and solubility (measured via shake-flask method) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity and functional group integrity?

- Methodological Answer :

- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps.

- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures).

- Quality control : Implement inline PAT tools (e.g., FT-IR probes) for real-time monitoring.

- Byproduct mitigation : Add scavengers (e.g., polymer-bound morpholine) to trap unreacted sulfonyl chlorides .

Q. How can researchers employ click chemistry to modify the quinoline scaffold of this compound for enhanced bioactivity?

- Methodological Answer :

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introduce triazole moieties at the quinoline C-2/C-7 positions using propargyl or azide derivatives.

- Strain-promoted click chemistry : Use dibenzocyclooctyne (DBCO) for metal-free conjugation with azide-functionalized biomolecules.

- Post-functionalization : Attach fluorophores (e.g., BODIPY) for imaging or PEG chains for improved pharmacokinetics. Validate modifications via H NMR and MALDI-TOF .

属性

IUPAC Name |

4-quinolin-8-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKCAVRCKRAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。